2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 2. A sulfanyl-acetamide linker connects the triazole moiety to a 4-methoxyphenyl group. This structure is characteristic of bioactive triazole derivatives, which are studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
577981-05-6 |
|---|---|
Molecular Formula |
C17H16ClN5O2S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-7-5-13(6-8-14)20-15(24)10-26-17-22-21-16(23(17)19)11-3-2-4-12(18)9-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
WXHRMBCDZLDNBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 3-chlorophenyl-1,2,4-triazole-5-thiol. The final step involves the reaction of this thiol with 4-methoxyphenylacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Variations in Triazole Acetamide Derivatives
Key Observations :
- Substituent Position : The target’s 3-chlorophenyl group distinguishes it from analogs with chlorine at ortho (e.g., ) or para positions (e.g., ). Positional changes significantly alter steric and electronic properties, affecting receptor binding .
- Acetamide Tail : The 4-methoxyphenyl group in the target is shared with AM33 , but contrasts with AS111’s 3-methylphenyl , impacting solubility and bioavailability.
Key Findings :
- Antiviral Potential: AM33, sharing the 4-methoxyphenyl group, exhibits nanomolar inhibition of HIV reverse transcriptase, implying the target may also have antiviral applications .
- Toxicity Trends : Chloro-substituted derivatives generally exhibit lower LD50 values (higher toxicity) than pyridyl or methoxy-substituted analogs .
Table 3: Physicochemical Data for Selected Compounds
Notes:
Biological Activity
The compound 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Number: 587005-46-7) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.94 g/mol. The structural characteristics include a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : The triazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related triazole derivatives:
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung cancer cells) | 5.2 | |
| Antitumor | MCF-7 (Breast cancer cells) | 6.8 | |
| Antimicrobial | E. coli | 12.0 | |
| Antimicrobial | S. aureus | 8.5 |
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of the compound on various cancer cell lines. It was observed that the compound exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values indicating potent antitumor activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Antimicrobial Studies :
In another investigation, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole ring and substitution patterns on the phenyl groups significantly influence biological activity:
- Electron-withdrawing groups enhance antitumor potency.
- Hydrophobic interactions play a crucial role in binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
